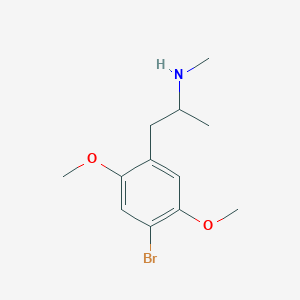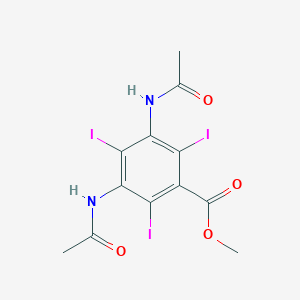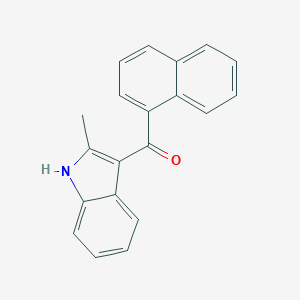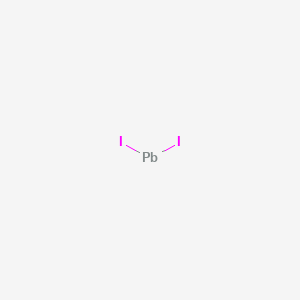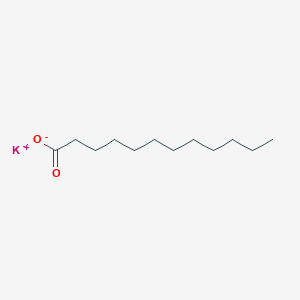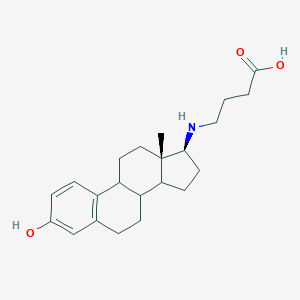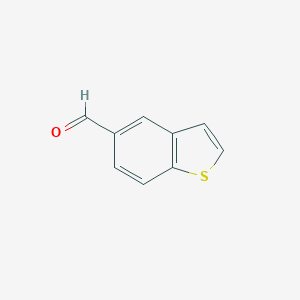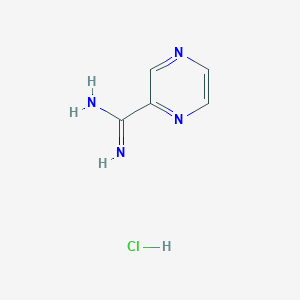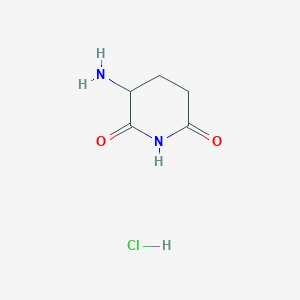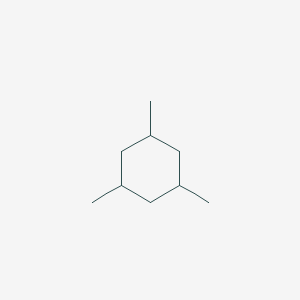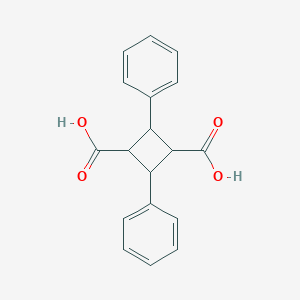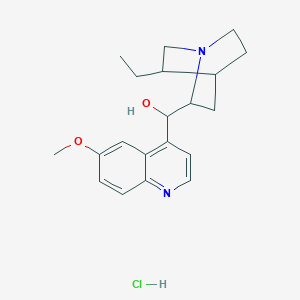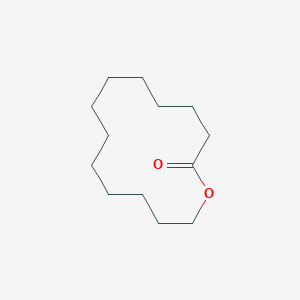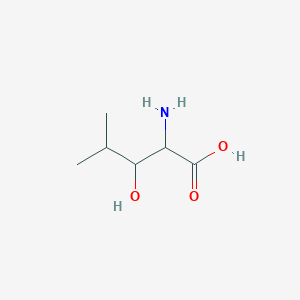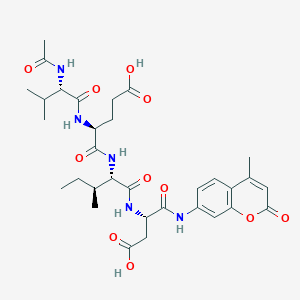
Ac-VEID-AMC
描述
Ac-VEID-AMC is a fluorescent substrate used for the determination of caspase-6 and related cysteine protease activities . It is based on the caspase-6 cleavage site in lamin A at amino acids VEID during apoptosis . It has also been reported to be cleaved by related proteases, including caspase-8 .
Molecular Structure Analysis
The molecular formula of Ac-VEID-AMC is C32H43N5O11 . Its average mass is 673.711 Da and its monoisotopic mass is 673.295898 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of Ac-VEID-AMC include its molecular weight of 674.00, and its excitation (Ex) and emission (Em) wavelengths are 380 nm and 460 nm respectively .
科学研究应用
Application 1: Apoptosis Studies in Cell Biology
- Summary of the Application: Ac-VEID-AMC is a fluorogenic substrate based on the caspase-6 cleavage site in lamin A at amino acids VEID during apoptosis . It has also been reported to be cleaved by related proteases, including caspase-8 . Caspase activity can be quantified by fluorescent detection of free AMC (also known as 7-amino-4-methylcoumarin), which is excited at 340-360 nm and emits at 440-460 nm .
- Methods of Application or Experimental Procedures: The substrate is added to a solution containing the protease (caspase-6 or caspase-8) and the reaction is monitored by measuring the fluorescence emission at 440-460 nm, following excitation at 340-360 nm . The increase in fluorescence over time is proportional to the protease activity.
- Results or Outcomes: This method allows for the quantification of caspase activity in cell lysates, providing a measure of the level of apoptosis occurring in the cell population .
Application 2: Inhibition of Caspase-6 in Neurodegenerative Diseases
- Summary of the Application: Inhibition of caspase-6 is a potential therapeutic strategy for some neurodegenerative diseases . Ac-VEID-AMC, as a substrate for caspase-6, can be used to study the activity of caspase-6 and the effectiveness of its inhibitors .
- Methods of Application or Experimental Procedures: Biochemical assays are used to study the inhibitory activity of potential caspase-6 inhibitors. The assays involve the use of Ac-VEID-AMC as a substrate, and the fluorescence emission at 440-460 nm (following excitation at 340-360 nm) is measured to quantify caspase activity .
- Results or Outcomes: The study reported the discovery and characterization of a potent inhibitor of caspase-6 that acts by an uncompetitive binding mode . This provides a rationale for engineering caspase selectivity, which could be beneficial in the treatment of neurodegenerative diseases .
Application 3: Developmental Regulation of VEIDase Caspase-like Proteolytic Activity in Barley Caryopsis
- Summary of the Application: Ac-VEID-AMC has been used to study the developmental regulation of a VEIDase caspase-like proteolytic activity in barley caryopsis . This activity is thought to be connected with programmed cell death in barley .
- Methods of Application or Experimental Procedures: Assays for caspase-like activities in developing barley caryopses were conducted using Ac-VEID-AMC as a substrate . The VEIDase activity was measured at different stages of development .
- Results or Outcomes: The study found that the VEIDase activity was considerably higher at 10 days post-anthesis (dpa) compared with 30 dpa . This suggests that the VEIDase activity is associated with the rapid development and subsequent programmed cell death in the starchy endosperm of the barley caryopsis .
Application 4: Uncompetitive Inhibitors of Caspase-6
- Summary of the Application: Ac-VEID-AMC has been used in the study of uncompetitive inhibitors of caspase-6 . The research focused on the discovery and characterization of a potent inhibitor of caspase-6 that acts by an uncompetitive binding mode .
- Methods of Application or Experimental Procedures: Biochemical assays were used to demonstrate that the compound’s inhibitory activity is dependent on the amino acid sequence and P1’ character of the peptide substrate . The crystal structure of the ternary complex of caspase-6, substrate-mimetic, and an 11 nM inhibitor was also studied .
- Results or Outcomes: The study provided a rationale for engineering caspase selectivity . It also revealed the molecular basis of inhibition .
Application 5: Reprogramming Caspase-7 Specificity
- Summary of the Application: Ac-VEID-AMC has been used in the reprogramming of caspase-7 specificity . The research aimed to introduce the specificity of caspase-6 into caspase-7 .
- Methods of Application or Experimental Procedures: The study involved saturation mutagenesis at certain positions and selection by directed evolution . The direct substitution caspase (dsCasp-7) with three substitutions yielded an enzyme unable to cleave either a caspase-6 (Ac-VEID-AMC) nor a caspase-7 (Ac-DEVD-AMC) substrate .
- Results or Outcomes: The process produced a number of nonobvious mutations that enabled conversion of the caspase-7 specificity to match caspase-6 . The structures of the evolved-specificity caspase-7 (esCasp-7) revealed alternate binding modes for the substrate .
安全和危害
Ac-VEID-AMC may be irritating to the mucous membranes and upper respiratory tract. It may be harmful by inhalation, ingestion, or skin absorption. It may cause eye, skin, or respiratory system irritation .
Relevant Papers
One relevant paper is “Mechanistic and Structural Understanding of Uncompetitive Inhibitors of Caspase-6” published in PLOS ONE . The paper discusses the discovery and characterization of a potent inhibitor of caspase-6 that acts by an uncompetitive binding mode. This mechanism of inhibition is unprecedented against this target class. The paper also mentions that while the inhibitor is exquisitely selective for caspase-6 over caspase-3 and -7, the compound’s inhibitory activity is also dependent on the amino acid sequence and P1’ character of the peptide substrate .
属性
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43N5O11/c1-7-16(4)28(37-29(44)21(10-11-24(39)40)35-31(46)27(15(2)3)33-18(6)38)32(47)36-22(14-25(41)42)30(45)34-19-8-9-20-17(5)12-26(43)48-23(20)13-19/h8-9,12-13,15-16,21-22,27-28H,7,10-11,14H2,1-6H3,(H,33,38)(H,34,45)(H,35,46)(H,36,47)(H,37,44)(H,39,40)(H,41,42)/t16-,21-,22-,27-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXIJZDGCJEANV-LFZGUJIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43N5O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
673.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ac-VEID-AMC | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



